

inconsistent findings with Hsd17B13-IN-40 between mouse and human studies

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Compound of Interest

Compound Name: Hsd17B13-IN-40

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Technical Support Center: Hsd17B13-IN-40 and Cross-Species Findings

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13 inhibitors, with a focus on the inconsistent findings observed between mouse and human studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a lack of efficacy of our Hsd17B13 inhibitor in our mouse model of NASH, despite promising human genetic data. Is this a known issue?

A1: Yes, this is a well-documented discrepancy. While human genome-wide association studies (GWAS) consistently show that loss-of-function variants in the HSD17B13 gene are protective against NAFLD, NASH, and alcohol-related liver disease, this protective phenotype has not been consistently replicated in mouse models. Several studies using Hsd17b13 knockout mice have reported no protection from diet-induced liver injury, and in some cases, even an exacerbation of steatosis. This suggests significant inter-species differences in the biological role of Hsd17B13.

Q2: What are the potential reasons for the conflicting results between human and mouse studies?

Troubleshooting & Optimization





A2: The exact reasons are still under investigation, but several hypotheses exist:

- Different Enzyme Substrates: The primary physiological substrate of Hsd17B13 may differ between humans and mice. While it's known to be involved in steroid, bioactive lipid, and retinol metabolism, the specific pathways and their relative importance could vary.
- Dominant-Negative Effect vs. Loss-of-Function: The protective human variants, such as rs72613567, result in a truncated, inactive protein. It's possible this truncated protein has a dominant-negative effect, interfering with other cellular processes, which is different from a complete loss-of-function achieved in knockout mice.
- Compensatory Mechanisms: Mice may have different compensatory mechanisms that mitigate the effects of Hsd17b13 loss, which are not present or are different in humans.
- Model Limitations: The diet-induced mouse models of NASH may not fully recapitulate the complexity of human disease, which develops over a much longer period and is influenced by a wider range of genetic and environmental factors.

Q3: What is the proposed mechanism of action for Hsd17B13 and its inhibitors?

A3: Hsd17B13 is a lipid droplet-associated protein primarily found in hepatocytes. Its precise enzymatic function is still being fully elucidated. Current research suggests it may play a role in:

- Hepatic Lipid Homeostasis: Overexpression of Hsd17B13 in mice has been shown to promote lipid accumulation. It is thought to be involved in pathways regulated by SREBP-1c, a key transcription factor in lipogenesis, and PPARα, which is involved in fatty acid oxidation.
- Retinol Metabolism: Hsd17B13 has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde. Dysregulation of retinoid metabolism is linked to liver disease.
- Pyrimidine Catabolism: A recent study has linked the protective effects of HSD17B13 loss-offunction in both humans and mice to a decrease in pyrimidine catabolism.

Hsd17B13 inhibitors, like **Hsd17B13-IN-40**, are designed to block the enzymatic activity of the Hsd17B13 protein, thereby mimicking the protective effects seen in humans with loss-of-function variants.



Troubleshooting Guides

Issue: My Hsd17B13 inhibitor shows no effect on steatosis in a high-fat diet (HFD)-fed mouse model.

Potential Cause	Troubleshooting Step
Mouse model limitations	Consider using alternative or multiple mouse models that might better reflect human NASH pathology. For instance, diets deficient in choline and high in fat (CDAHFD) can induce more fibrosis. Evaluate different time points for disease induction and treatment.
Species-specific enzyme function	Investigate the downstream metabolic pathways affected by your inhibitor in both mouse and human-derived cells (e.g., primary human hepatocytes, liver organoids, or "liver-on-a-chip" models). This can help identify species-specific differences in the drug's effect. A human liver cell-based 3D model showed a reduction in fibrosis markers with an HSD17B13 inhibitor.
Pharmacokinetics/Pharmacodynamics (PK/PD)	Ensure adequate drug exposure in the liver of the mouse model. Perform PK studies to confirm that the inhibitor reaches the target tissue at

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